

Core Properties and Research Data on Cyclovalone

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Compound Focus: Cyclovalone

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The following tables synthesize the key information available from recent studies.

Table 1: Fundamental Chemical and Biological Properties

Property	Description
Chemical Classification	Synthetic curcumin derivative [1].
Core Structural Modification	Keto-enolic system of curcumin is replaced by a cyclohexanone ring. This stabilizes the excited state and blocks certain deactivation pathways [1].
Key Advantage over Curcumin	Enhanced photostability and potentially improved photosensitizing efficacy due to the inhibition of rapid non-radiative decay pathways like ESIPT (excited-state intramolecular proton transfer) [1].

| **Documented Bioactivities** | - **Anti-inflammatory & Anti-HIV**: Conserves biological activities of curcumin, including cyclooxygenase inhibitory activity [1].

- **Antibacterial Potential**: Identified as a potent inhibitor of bacterial enzymes (L, D-Transpeptidases) in *Salmonella typhi* via computational studies [2]. | **H-Bonding Pattern** | IR spectroscopy shows phenyl OH groups are involved in a moderate-strength H-bond (OH-stretching band at 3430 cm^{-1} in solid state) [1]. |

Table 2: Quantitative Data from Computational and Experimental Studies

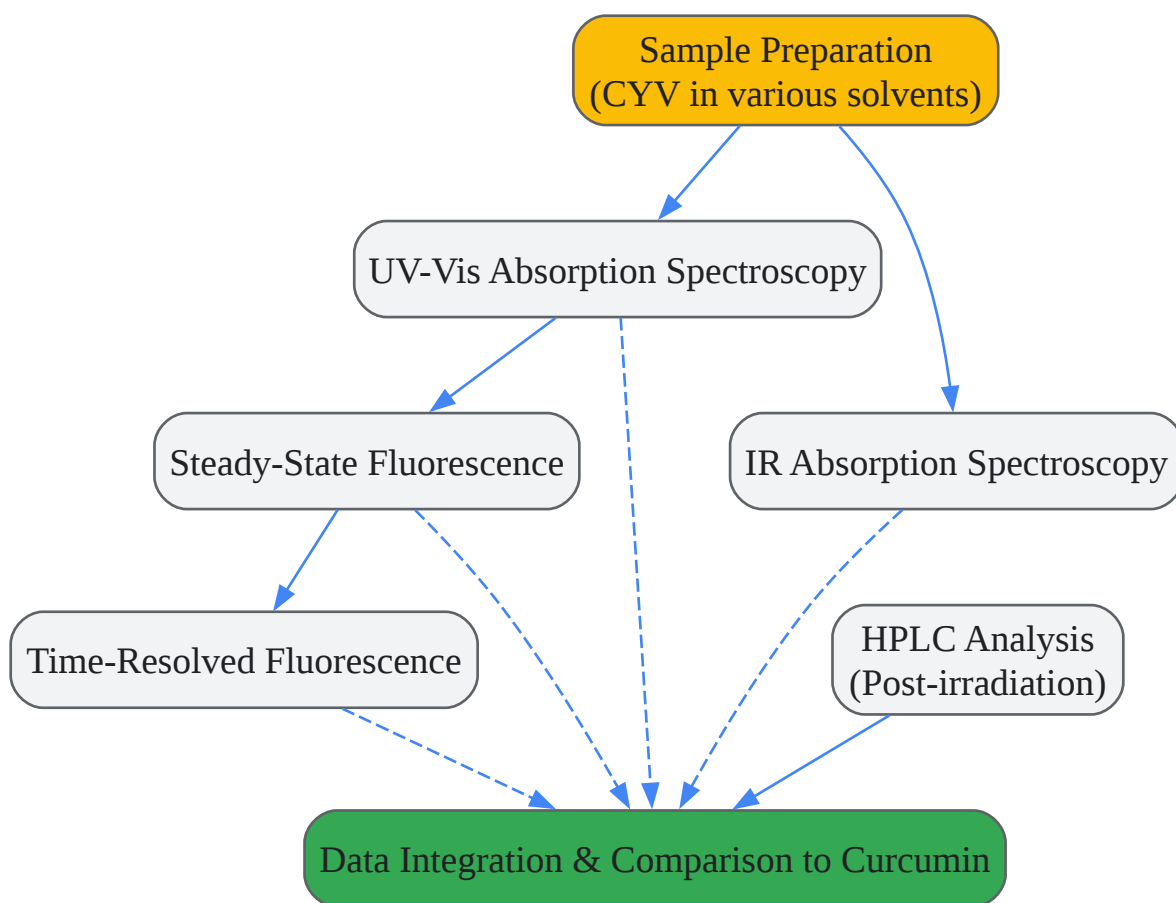
Assay/Model	Result / Value	Context & Comparison
Binding Affinity (Molecular Docking)	-7.60 kcal/mol (AutoDock)	Against L, D-Transpeptidases from <i>S. typhi</i> ; comparable to other potent candidates [2].
Binding Affinity (Molecular Docking)	-7.90 kcal/mol (SwissDock)	Against L, D-Transpeptidases from <i>S. typhi</i> [2].
Cytotoxicity (Preliminary)	Used as a starting material	Synthesized novel indazole analogs of cyclovalone showed cytotoxic activity, particularly against WiDr (colorectal carcinoma) cells [3].

Experimental Workflows from Key Studies

While full protocols are not provided in the search results, the methodologies from pivotal studies are outlined below.

1. Spectroscopic Characterization of Photophysics [1] This study aimed to elucidate the solvation patterns and excited-state dynamics of **cyclovalone**.

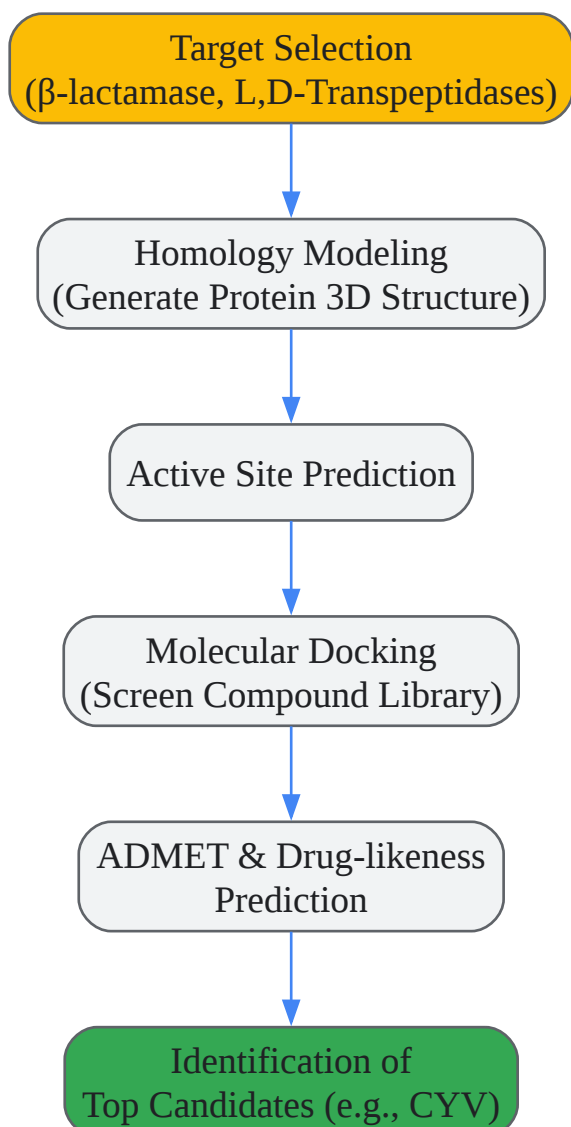
- **Objective:** Characterize H-bonding patterns, excited-state dynamics, and photostability of **cyclovalone** compared to curcumin.
- **Key Techniques:**
 - **UV-Vis and IR Absorption Spectroscopy:** To study intramolecular charge distribution and solute-solvent H-bonding in different organic solvents.
 - **Steady-State and Time-Resolved Fluorescence:** To measure the fluorescence properties and characterize the excited-state decay pathways.
 - **HPLC Analysis:** To quantify and compare the photodegradation rates of **cyclovalone** in four different organic solvents.
- **Workflow:** The general workflow for this spectroscopic characterization can be summarized as follows:



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2. Computational Identification as an Antibacterial Agent [2] This study used in-silico methods to identify **cyclovalone** as a potential inhibitor of antibiotic-resistant proteins.

- **Objective:** Identify potential drug candidates against β -lactamase and L, D-Transpeptidases in *Salmonella typhi*.
- **Key Techniques:**
 - **Homology Modeling:** To generate 3D structures of the target proteins.
 - **Active Site Prediction:** To identify key binding pockets on the enzymes.
 - **Molecular Docking:** To screen and rank curcumin analogs (including **cyclovalone**) based on their binding affinity and interactions with the target proteins.
 - **ADMET Prediction:** To evaluate the pharmacokinetics and drug-likeness of the top candidates.
- **Workflow:** The computational screening process followed this logical sequence:



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Pathways for Deeper Technical Information

The search results are limited in providing the granular, step-by-step experimental details you require. To build a complete technical guide, I suggest the following actions:

- **Retrieve Full-Text Primary Articles:** The most detailed protocols and raw data will be in the original research papers. Use the **DOI** (e.g., doi: 10.3390/molecules190913282 from [1]) through platforms like PubMed or direct journal access to get the complete methodology sections.
- **Focus on Synthesis Procedures:** For synthetic details, the paper cited in [3] (Minu et al., 2009) appears to be a key source for the preparation of **cyclovalone** and its analogs.

- **Consult Specialized Databases:** For comprehensive signaling pathway diagrams, use established databases like the **Kyoto Encyclopedia of Genes and Genomes (KEGG)** or **WikiPathways**. While **cyclovalone**'s specific pathways are not fully mapped, these resources provide robust frameworks for curcumin-related targets that can serve as a starting point for your research.

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References

1. Elucidation of the Relationships between H-Bonding Patterns ... [pmc.ncbi.nlm.nih.gov]
2. Curcumin Analogues as a Potential Drug against Antibiotic ... [mdpi.com]
3. Synthesis and in vitro cytotoxic activity of novel indazole ... [japsonline.com]

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